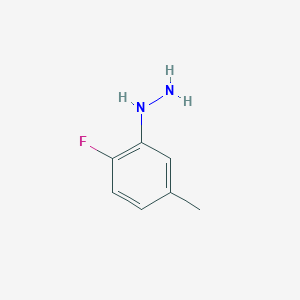
(2-Fluoro-5-methylphenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Fluoro-5-methylphenyl)hydrazine” is a chemical compound with the CAS Number: 293330-02-6 . It has a molecular weight of 140.16 and is typically stored at a temperature of 4°C . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2-fluoro-5-methylphenyl)hydrazine . The InChI code is 1S/C7H9FN2/c1-5-2-3-6(8)7(4-5)10-9/h2-4,10H,9H2,1H3 . This indicates that the compound consists of a 2-fluoro-5-methylphenyl group attached to a hydrazine group.Physical And Chemical Properties Analysis
“(2-Fluoro-5-methylphenyl)hydrazine” is a powder with a melting point of 67-68°C . and is typically stored at a temperature of 4°C .科学的研究の応用
Fluorescent Probes for Hydrazine Detection
Environmental and Biological Monitoring
A significant application of (2-Fluoro-5-methylphenyl)hydrazine derivatives is in the development of fluorescent probes for sensitive and selective detection of hydrazine. Hydrazine is a highly reactive and toxic chemical, widely used in industrial processes, which poses serious health and environmental risks. Recent studies have reported the synthesis of various fluorescent probes that utilize (2-Fluoro-5-methylphenyl)hydrazine or related compounds for the detection of hydrazine in environmental water systems and biological samples, such as in HeLa cells and zebrafish, showcasing the compound's utility in monitoring hydrazine exposure and contamination (Meiqing Zhu et al., 2019).
High Sensitivity and Selectivity
The designed probes exhibit high sensitivity and selectivity towards hydrazine, capitalizing on the reactivity of (2-Fluoro-5-methylphenyl)hydrazine-based moieties. These probes often operate via mechanisms such as intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT), leading to significant changes in fluorescence upon hydrazine detection. This enables the quantification of hydrazine at very low concentrations, making it possible to detect hydrazine in complex matrices with minimal interference from other substances (Yuna Jung et al., 2019).
Versatility in Detection Methods
Research demonstrates the versatility of (2-Fluoro-5-methylphenyl)hydrazine-based probes in detecting hydrazine through various methods, including fluorescence imaging, liquid/solid two-phase determination, and even the development of test strips for practical, on-site hydrazine detection. These methods cater to a wide range of applications, from environmental monitoring to healthcare, by facilitating the detection of hydrazine in air, water, and living organisms, thereby contributing to safety and pollution control measures (Xiangqian Li et al., 2021).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335, and H351 . Precautionary measures include P201, P202, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
特性
IUPAC Name |
(2-fluoro-5-methylphenyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-5-2-3-6(8)7(4-5)10-9/h2-4,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBPSIGQMXKGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
293330-02-6 |
Source


|
| Record name | (2-fluoro-5-methylphenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

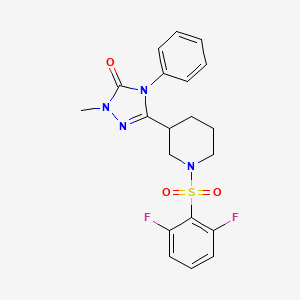

![2-Amino-3-[benzyl(methyl)amino]propanoic acid](/img/structure/B2716188.png)
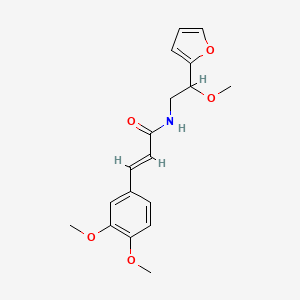
![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide](/img/structure/B2716194.png)
![[(1R,2R)-2-ethylcyclopropyl]methanamine hydrochloride](/img/structure/B2716196.png)
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2716198.png)
![1-((4-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2716199.png)
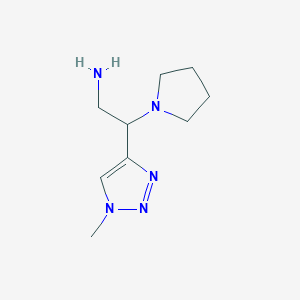
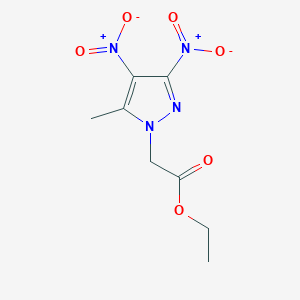
![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2716204.png)
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2716205.png)

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2716208.png)